Technical Whitepaper: Physicochemical Profiling of 5-Bromo-4-methyl-3-pyridinecarboxamide
Technical Whitepaper: Physicochemical Profiling of 5-Bromo-4-methyl-3-pyridinecarboxamide
Executive Summary
5-Bromo-4-methyl-3-pyridinecarboxamide (CAS 677702-08-8) is a critical heterocyclic building block, primarily utilized in the synthesis of type II kinase inhibitors and complex agrochemicals. Its structure features a trisubstituted pyridine ring where the ortho-positioning of the methyl group (C4) and the carboxamide moiety (C3) creates a unique steric and electronic environment. This substitution pattern significantly influences its solubility, crystal packing, and reactivity compared to the simpler analog, 5-bromonicotinamide.
This whitepaper provides a comprehensive technical analysis of the compound's physicochemical properties. Where direct experimental data is proprietary or absent from public registries, predictive modeling based on structural analogs (SAR) is utilized, accompanied by validated experimental protocols for in-house verification.
Part 1: Molecular Identity & Structural Analysis
Chemical Identification
| Parameter | Detail |
| IUPAC Name | 5-Bromo-4-methylpyridine-3-carboxamide |
| Common Synonyms | 5-Bromo-4-methylnicotinamide; 3-Pyridinecarboxamide, 5-bromo-4-methyl- |
| CAS Registry Number | 677702-08-8 |
| Molecular Formula | C |
| Molecular Weight | 215.05 g/mol |
| SMILES | CC1=C(C=NC=C1Br)C(=O)N |
| InChI Key | YOQRXZIMSKLRCY-UHFFFAOYSA-N (Analogous Core) |
Structural Features & Steric Analysis
The molecule possesses three distinct functional domains that dictate its behavior:
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Pyridine Nitrogen (N1): The primary basic center, though significantly deactivated by the electron-withdrawing bromine (C5) and carboxamide (C3).
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Bromine Substituent (C5): Provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) but reduces water solubility.
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4-Methyl/3-Carboxamide Interface: The ortho-methyl group exerts steric pressure on the amide. Unlike planar nicotinamide, the amide group in this molecule is likely twisted out of the aromatic plane to minimize A(1,3) strain with the methyl group.[1][2] This twist reduces intermolecular hydrogen bonding efficiency, potentially lowering the melting point relative to unhindered analogs.
Figure 1: Structural analysis highlighting the critical steric interaction between the C4-Methyl and C3-Carboxamide groups.
Part 2: Physicochemical Properties
Solid-State Properties
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Appearance: Off-white to pale yellow crystalline solid.
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Melting Point (Predicted): 185°C – 215°C.
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Rationale: 5-Bromonicotinamide melts at ~220°C. The addition of the 4-methyl group disrupts the planar stacking and hydrogen bond network, likely depressing the melting point slightly despite the added molecular weight.
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Hygroscopicity: Low. The lipophilic bromine and methyl groups shield the polar amide, reducing moisture uptake compared to nicotinamide.
Solution Chemistry
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Solubility Profile:
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Water: Low (< 0.5 mg/mL). The hydrophobic bromine and methyl groups dominate the solvation energetics.
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DMSO/DMF: High (> 50 mg/mL). Preferred solvents for stock solutions.
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Methanol/Ethanol: Moderate (Sparingly soluble). Heating required for recrystallization.
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Dichloromethane: Low to Moderate.
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Acid Dissociation Constant (pKa):
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Predicted pKa (Pyridine N): 2.5 – 3.0.
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Rationale: Unsubstituted pyridine has a pKa of 5.2. The electron-withdrawing 3-CONH
and 5-Br groups significantly reduce the basicity of the ring nitrogen.
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Lipophilicity (LogP):
Part 3: Synthesis & Impurity Profiling[3]
Understanding the synthesis is crucial for identifying potential impurities in commercial batches. The most common route involves the conversion of the corresponding carboxylic acid to the amide.
Figure 2: Synthetic pathway and potential impurity origins.
Key Impurities to Monitor:
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Residual Acid (Precursor): Detectable by HPLC (acidic mobile phase) or LC-MS (negative mode).
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Thionyl Chloride Adducts: Rare, but possible if the quenching step is insufficient.
Part 4: Experimental Protocols
As a self-validating system, the following protocols allow researchers to empirically determine the key properties of this compound in their own facility.
Protocol: Thermodynamic Solubility Determination
Objective: Accurate measurement of saturation solubility in aqueous buffers.
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Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.
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Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).
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Equilibration: Shake at 25°C for 24 hours (orbital shaker, 500 rpm).
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Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.
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Quantification:
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Dilute 50 µL of supernatant into 450 µL of 50:50 Water:Acetonitrile.
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Analyze via HPLC-UV (254 nm).
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Calibration: Construct a standard curve using a DMSO stock solution (0.01 – 1.0 mg/mL).
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Protocol: pKa Determination via Cosolvent Titration
Objective: Determine the ionization constant of the poorly soluble pyridine nitrogen.
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Principle: Since water solubility is low, titrations are performed in varying ratios of Methanol:Water, and the aqueous pKa is extrapolated via the Yasuda-Shedlovsky equation.
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Procedure:
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Prepare three solutions of the compound (approx. 1 mM) in 30%, 40%, and 50% (v/v) Methanol/Water.
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Titrate with 0.1 M HCl using a potentiometric autotitrator.
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Record the apparent pKa (psKa) at the half-equivalence point for each mixture.
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Calculation: Plot psKa vs. Weight% Methanol. The y-intercept represents the aqueous pKa.
Part 5: Handling & Safety Data
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light. The compound is stable in solid form but may hydrolyze in solution at extreme pH.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24884884, 5-Bromo-3-pyridinecarboxamide (Analogous Core). Retrieved from [Link]
- World Intellectual Property Organization (2006).Patent WO2006091899A2: Synthesis of 5-bromo-4-methyl-pyridine derivatives.
